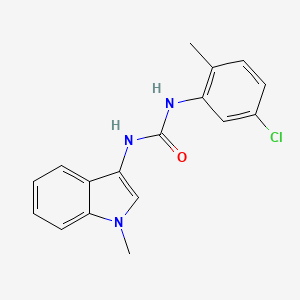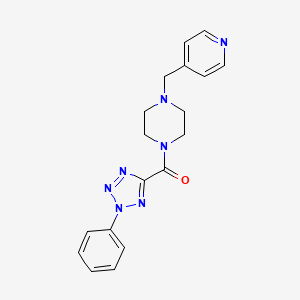![molecular formula C11H10N6 B2932877 6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile CAS No. 2415523-28-1](/img/structure/B2932877.png)
6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile” is a complex organic compound that contains a pyridine ring and a triazole ring, both of which are nitrogen-containing heterocycles. This class of ligands has been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .
Synthesis Analysis
The synthesis of similar compounds often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This reaction is between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of “6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile” is likely to be complex due to the presence of multiple rings and functional groups. The structure of similar compounds has been determined using techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile” and similar compounds are diverse. For instance, the reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile” would depend on its precise molecular structure. Similar compounds are often white or colorless solids that are highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Optical Sensors and Biological Applications
Compounds containing heteroatoms, including pyridine derivatives, play a significant role in organic chemistry due to their diverse biological and medicinal applications. Specifically, pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them appropriate for use as sensing probes in optical sensors (Jindal & Kaur, 2021).
Antimicrobial and Antiviral Properties
Triazole derivatives, including those related to the specified compound, have been extensively researched for their diverse biological activities. They have shown potential in the development of new drugs with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This broad spectrum of activity highlights the significant interest in triazole derivatives for pharmaceutical development and their role in addressing a variety of diseases and pathogens (Ferreira et al., 2013).
Heterocyclic Compounds in Medicinal Chemistry
The synthesis and study of heterocyclic compounds, including triazine and triazole scaffolds, play a crucial role in medicinal chemistry. These compounds have been prepared and evaluated for a wide spectrum of biological activities, demonstrating potent pharmacological activities across various models. Such activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects, among others. The triazine nucleus, in particular, is considered an interesting core moiety for the development of future drugs due to its versatile pharmacological potential (Verma, Sinha, & Bansal, 2019).
Synthetic Routes and Chemical Properties
The synthesis of 1,4-disubstituted 1,2,3-triazoles is an area of significant interest due to their wide applications in drug discovery, material science, and as key scaffolds in organic compounds. These compounds are valued for their stability to hydrolysis and their ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, showcasing their versatility and importance in the development of biologically active molecules (Kaushik et al., 2019).
Eco-Friendly Synthesis Methods
The synthesis of triazoles through eco-friendly methods, such as microwave irradiation and the use of novel, easily recoverable catalysts, has been a focus of recent research. These methods offer advantages such as shorter reaction times, easier work-up, and higher yields, demonstrating the potential for sustainable and efficient synthesis of triazole derivatives with significant biological activities (De Souza et al., 2019).
Direcciones Futuras
The future directions for research on “6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. Given their diverse chemical reactivity and potential biological activity, these compounds could be of interest in the development of new drugs .
Mecanismo De Acción
Target of Action
The compound “6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile” is a heterocyclic compound that contains both triazole and imidazole moieties . These moieties are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, potentially resulting in therapeutic effects.
Biochemical Pathways
Triazole and imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that heterocyclic compounds like triazoles and imidazoles have good pharmacodynamic and pharmacokinetic profiles and low toxicity .
Result of Action
Given the broad range of biological activities associated with triazole and imidazole derivatives , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Action Environment
It is known that the stability and activity of heterocyclic compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6/c12-5-9-1-2-11(13-6-9)16-7-10(8-16)17-14-3-4-15-17/h1-4,6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMYHDTZYMMHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C#N)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2932796.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2932800.png)


![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one](/img/structure/B2932806.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2932808.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2932810.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2932812.png)


![N-(2-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2932815.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2932817.png)